molecular formula C14H12BrNO3S B2650869 N-(3-bromophenyl)-2-(methylsulfonyl)benzamide CAS No. 896369-83-8

N-(3-bromophenyl)-2-(methylsulfonyl)benzamide

Cat. No. B2650869
CAS RN: 896369-83-8
M. Wt: 354.22
InChI Key: IBRRNSNVKCSBAX-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-2-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide compounds, including derivatives similar to N-(3-bromophenyl)-2-(methylsulfonyl)benzamide, have been investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes. This property is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. For example, Supuran et al. (2013) studied aromatic sulfonamide inhibitors showing nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, highlighting the potential of sulfonamides in medicinal chemistry and drug design (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research, where sulfonamide compounds have been explored for their antimicrobial properties. For instance, Rosca (2020) synthesized new oxazol-5(4H)-ones derived from 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones, assessing their cytotoxicity and antimicrobial activity against various bacterial and fungal strains. This study indicates the utility of sulfonamide derivatives in creating compounds with pharmacological potential, including antimicrobial activity (Rosca, 2020).

Cardiac Electrophysiological Activity

Sulfonamides and their derivatives are also investigated for their potential in treating cardiac arrhythmias through modulation of cardiac electrophysiological properties. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing comparable potency to known selective class III agents. These findings suggest the relevance of sulfonamide compounds in developing new therapies for arrhythmias, showcasing the diverse therapeutic possibilities of sulfonamide derivatives (Morgan et al., 1990).

Novel Synthetic Methods and Chemical Properties

Research on sulfonamide compounds extends beyond biological applications, exploring novel synthetic methods and understanding their chemical properties. Xia et al. (2016) developed an efficient remote sulfonylation method for N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This study highlights the continuous innovation in synthetic chemistry involving sulfonamide derivatives, contributing to the development of environmentally friendly and efficient synthetic methodologies (Xia et al., 2016).

properties

IUPAC Name

N-(3-bromophenyl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRRNSNVKCSBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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